7-Bromo-4-chloroquinoline-3-carbonitrile
CAS No.: 364793-57-7
Cat. No.: VC21087273
Molecular Formula: C10H4BrClN2
Molecular Weight: 267.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364793-57-7 |
---|---|
Molecular Formula | C10H4BrClN2 |
Molecular Weight | 267.51 g/mol |
IUPAC Name | 7-bromo-4-chloroquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H |
Standard InChI Key | SIBDBTCUQDTNQN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl |
Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl |
Introduction
Chemical Identity and Structure
7-Bromo-4-chloroquinoline-3-carbonitrile is a quinoline derivative characterized by specific functional group substitutions at three positions on the quinoline scaffold. The compound has the following identifiers and structural characteristics:
Parameter | Information |
---|---|
CAS Number | 364793-57-7 |
Molecular Formula | C₁₀H₄BrClN₂ |
Molecular Weight | 267.51 g/mol |
MDL Number | MFCD09261320 |
IUPAC Name | 7-bromo-4-chloroquinoline-3-carbonitrile |
InChI | InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H |
InChIKey | SIBDBTCUQDTNQN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl |
The structure features a quinoline core (a bicyclic system consisting of a benzene ring fused with a pyridine ring) with three key substituents: a bromine atom at position 7, a chlorine atom at position 4, and a nitrile (cyano) group at position 3 .
Physical and Chemical Properties
The physical and chemical properties of 7-Bromo-4-chloroquinoline-3-carbonitrile are crucial for understanding its behavior in various chemical reactions and biological systems. The following table summarizes these properties:
Property | Value | Note |
---|---|---|
Physical Form | Solid | At standard conditions |
Boiling Point | 401.9±40.0°C at 760 mmHg | Predicted value |
Density | 1.76±0.1 g/cm³ | Predicted value |
pKa | -1.27±0.38 | Predicted value |
Solubility | Limited information available | Specific solvent compatibility not widely documented |
Melting Point | Not specified in available literature | - |
Appearance | Not specified in available literature | - |
The compound's high boiling point suggests strong intermolecular forces, likely due to the presence of halogens (bromine and chlorine) and the nitrile group, which can participate in dipole-dipole interactions .
Requirement | Specification |
---|---|
Storage Temperature | 2-8°C (refrigerated) |
Atmosphere | Under inert gas (nitrogen or argon) |
Signal Word | Warning |
Pictograms | Exclamation Mark/Irritant (GHS07) |
Stability Considerations | Avoid repeated freezing and thawing; store prepared solutions in separate packages |
For long-term storage of stock solutions, the following guidelines are recommended:
To enhance solubility during preparation, heating the tube to 37°C followed by ultrasonic bath treatment is recommended .
Hazard Statement | Code | Description |
---|---|---|
Skin corrosion/irritation | H315 | Causes skin irritation |
Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Acute toxicity, oral | H302 | Harmful if swallowed |
Precautionary Statements
Code | Precautionary Statement |
---|---|
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P332+P313 | IF SKIN irritation occurs: Get medical advice/attention |
P337+P313 | IF eye irritation persists: Get medical advice/attention |
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
These safety classifications indicate that the compound is an irritant requiring standard laboratory safety protocols during handling .
Solution Preparation and Concentration
For research applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions of various concentrations:
Desired Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
---|---|---|---|
1 mM | 3.7382 mL | 18.6909 mL | 37.3818 mL |
5 mM | 0.7476 mL | 3.7382 mL | 7.4764 mL |
10 mM | 0.3738 mL | 1.8691 mL | 3.7382 mL |
When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility profile and the specific experimental requirements .
Applications in Medicinal Chemistry and Synthesis
As a Synthetic Intermediate
7-Bromo-4-chloroquinoline-3-carbonitrile serves primarily as an intermediate in organic synthesis, particularly in the development of:
-
Quinoline derivatives with pharmaceutical relevance
-
Naphthyridine derivatives with potential biological activity
The functional groups present in this molecule make it particularly valuable in synthetic pathways:
-
The nitrile (cyano) group at position 3 can undergo various transformations including hydrolysis, reduction, and nucleophilic addition
-
The chlorine at position 4 provides a reactive site for nucleophilic aromatic substitution
-
The bromine at position 7 enables cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
Biological and Medicinal Applications
While specific research focused directly on 7-Bromo-4-chloroquinoline-3-carbonitrile is limited in the available literature, the compound is significant as a reagent in the synthesis of compounds with documented biological activities:
Application Area | Relevance |
---|---|
Antitumor Research | Acts as a reagent for synthesizing quinoline and naphthyridine derivatives with potential antitumor activity |
Pharmaceutical Development | Serves as a building block for more complex bioactive molecules |
The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous drugs including antimalarials (chloroquine, primaquine), antibacterials, antivirals, and anticancer agents .
Research Context and Related Chemistry
While the search results contain limited information about specific research involving 7-Bromo-4-chloroquinoline-3-carbonitrile itself, the broader context of quinoline chemistry offers insights into its potential significance.
Quinoline derivatives have been extensively studied for various biological activities:
-
Anticancer: Multiple quinoline derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms including DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways
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Antimicrobial: Quinoline-based compounds have shown activity against bacterial and fungal pathogens, often through inhibition of DNA gyrase or disruption of membrane integrity
-
Antiviral: Certain quinoline derivatives have exhibited activity against viral pathogens including influenza viruses
The specific substitution pattern in 7-Bromo-4-chloroquinoline-3-carbonitrile, with its electron-withdrawing groups, potentially influences both its chemical reactivity and biological interactions.
Citations Chemical Book India. (2022). 7-bromo-4-chloro-quinoline-3-carbonitrile. Retrieved from https://www.chemicalbook.in/product/7-bromo-4-chloro-quinoline-3-carbonitrile-21119004 GlpBio. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.glpbio.com/sp/gf18314.html PubChem. (2025). 7-Bromo-4-chloro-3-nitroquinoline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-4-chloro-3-nitroquinoline PMC. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/ Vulcanchem. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile (364793-57-7) for sale. Retrieved from https://www.vulcanchem.com/product/vc21087273 Sigma-Aldrich. (2024). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.sigmaaldrich.com/AR/en/product/chemscenellc/ciah98abf2b1?context=bbe GlpBio. (2023). 7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.glpbio.com/kr/gf18314.html Calpaclab. (n.d.). 7-Bromo-4-chloro-quinoline-3-carbonitrile, 10 mg. Retrieved from https://www.calpaclab.com/7-bromo-4-chloro-quinoline-3-carbonitrile-10-mg/ala-b336372-10mg BLD Pharm. (2024). 364793-57-7|7-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from https://www.bldpharm.com/products/364793-57-7.html
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